(R)-Ethyl 2-(piperidin-2-yl)acetate
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Overview
Description
®-Ethyl 2-(piperidin-2-yl)acetate is a chiral compound featuring a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Ethyl 2-(piperidin-2-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetate and piperidine derivatives.
Reaction Conditions: The reaction is often carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and selectivity.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods: In an industrial setting, the production of ®-Ethyl 2-(piperidin-2-yl)acetate may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and reduce production time.
Purification: Employing advanced purification techniques such as crystallization and distillation to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ®-Ethyl 2-(piperidin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
®-Ethyl 2-(piperidin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-Ethyl 2-(piperidin-2-yl)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, including neurotransmitter release and signal transduction.
Comparison with Similar Compounds
Methyl ®-phenyl[(S)-piperidin-2-yl]acetate: This compound shares a similar piperidine structure but differs in its substituents.
2-Piperidinone Derivatives: These compounds also contain the piperidine ring and are used in similar applications.
Uniqueness: ®-Ethyl 2-(piperidin-2-yl)acetate is unique due to its specific chiral configuration and the presence of the ethyl ester group, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl 2-[(2R)-piperidin-2-yl]acetate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h8,10H,2-7H2,1H3/t8-/m1/s1 |
InChI Key |
SEJLPOWVAACXJQ-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H]1CCCCN1 |
Canonical SMILES |
CCOC(=O)CC1CCCCN1 |
Origin of Product |
United States |
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